An In-depth Technical Guide to the Physical and Chemical Properties of L-Serine O-sulfate
An In-depth Technical Guide to the Physical and Chemical Properties of L-Serine O-sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Serine O-sulfate is a structurally unique amino acid analog that plays a significant role in neuroscience research. As a potent inhibitor of the enzyme serine racemase, it modulates the levels of D-serine, a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors. This technical guide provides a comprehensive overview of the physical and chemical properties of L-Serine O-sulfate, along with detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it delves into its biological activities, including its mechanism of action on serine racemase and its impact on NMDA receptor signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development targeting neurological disorders.
Physical and Chemical Properties
L-Serine O-sulfate, also known as O-sulfo-L-serine, is the O-sulfo derivative of the amino acid L-serine. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.
General Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₃H₇NO₆S | [1] |
| Molecular Weight | 185.16 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3-(sulfooxy)propanoic acid | [1] |
| CAS Number | 626-69-7 | [1] |
| Appearance | White crystalline solid | [2] |
Tabulated Physical Properties
| Property | Value | Notes | Reference(s) |
| Melting Point | 222 °C (decomposes) | Data for L-Serine, as specific data for L-Serine O-sulfate is not readily available. The sulfate ester is expected to have a different melting behavior. | [3] |
| Solubility | Soluble in water. | The parent compound, L-serine, has a high water solubility of 250 g/L at 20 °C. L-Serine O-sulfate is also expected to be highly water-soluble due to the polar sulfate group. It is practically insoluble in organic solvents like ethanol and ether. | [4] |
| pKa | -3.95 ± 0.18 (Predicted) | This predicted value suggests that the sulfate group is highly acidic. | |
| XLogP3 | -4.4 | The negative value indicates high hydrophilicity. | [1] |
| Hydrogen Bond Donor Count | 3 | [1] | |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Stability and Storage
L-Serine O-sulfate is known to be labile, particularly to acid-catalyzed hydrolysis of the O-sulfate linkage. For laboratory use, the potassium salt of L-Serine O-sulfate is often preferred due to its improved stability. It is recommended to store L-Serine O-sulfate and its salts at 2-8°C to minimize degradation.[5] For long-term storage, temperatures of -20°C are advisable. The stability of O-sulfated amino acids can be enhanced by using tetrabutylammonium as a counter-ion, which is particularly useful in the context of solid-phase peptide synthesis.[6]
Synthesis and Purification
The synthesis of L-Serine O-sulfate can be challenging due to the lability of the sulfate ester. A common method involves the sulfation of a protected L-serine derivative followed by deprotection.
Synthesis of Fmoc-L-Ser(SO₃⁻N⁺Bu₄)-OH
A method for synthesizing an acid-stable, Fmoc-protected L-Serine O-sulfate building block for peptide synthesis has been described.[6]
Experimental Protocol:
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Sulfation: N-α-Fmoc-L-serine is dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, 5 equivalents of sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex are added. The reaction is stirred under anhydrous conditions until completion.
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Work-up and Salt Exchange: Following the sulfation reaction, a solution of tetrabutylammonium (TBA) hydroxide is added. The addition of TBA serves to stabilize the O-sulfate group.
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Purification: The resulting Fmoc-L-Ser(SO₃⁻N⁺Bu₄)-OH can be purified by reversed-phase high-performance liquid chromatography (HPLC).
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed to characterize L-Serine O-sulfate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of L-Serine O-sulfate.
¹H NMR (Proton NMR): The proton NMR spectrum of L-serine in D₂O typically shows a multiplet for the α-proton around 3.83 ppm and two multiplets for the β-protons around 3.95 ppm.[7] For L-Serine O-sulfate, shifts in these proton signals, particularly the β-protons, are expected due to the electron-withdrawing sulfate group.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum of L-serine shows signals for the α-carbon, β-carbon, and the carboxyl carbon. For L-serine, typical chemical shifts are approximately 59.1 ppm (Cα), 62.9 ppm (Cβ), and 175.2 ppm (C=O).[7] Sulfation at the β-hydroxyl group would lead to a downfield shift of the Cβ signal.
Mass Spectrometry (MS)
Mass spectrometry is a sensitive technique for the detection and identification of L-Serine O-sulfate. Electrospray ionization (ESI) is a commonly used ionization method. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 184 is a prominent ion.[1] Collision-induced dissociation (CID) of this ion typically results in the loss of SO₃ (80 Da), leading to a fragment ion at m/z 104.[1] Another characteristic fragment is the bisulfate anion (HSO₄⁻) at m/z 97.
LC-MS/MS Experimental Protocol:
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Chromatographic Separation: Separation can be achieved on a reversed-phase C18 column or a mixed-mode column. A typical mobile phase could consist of an aqueous solution with a small amount of formic acid (e.g., 0.1%) and an organic modifier like acetonitrile.
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative ESI mode. Multiple Reaction Monitoring (MRM) can be used for quantification, with transitions such as m/z 184 -> 104 and m/z 184 -> 97.
High-Performance Liquid Chromatography (HPLC)
HPLC is used for both the purification and quantification of L-Serine O-sulfate.
Experimental Protocol for Quantification:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.
-
Detection: Detection can be achieved using a UV detector, typically at a low wavelength (e.g., 210 nm), or more specifically and sensitively by coupling the HPLC to a mass spectrometer (LC-MS).
Biological Activity and Signaling Pathways
L-Serine O-sulfate is primarily known for its role as an inhibitor of serine racemase, an enzyme that synthesizes D-serine. D-serine is an essential co-agonist for the NMDA receptor, a key player in synaptic plasticity and neuronal communication.
Inhibition of Serine Racemase
L-Serine O-sulfate acts as a non-competitive inhibitor of serine racemase.[8] This means it does not directly compete with the substrate (L-serine) for the active site. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic activity.[2] The inhibition is observed in the millimolar range.[8]
Caption: Non-competitive inhibition of Serine Racemase by L-Serine O-sulfate.
Modulation of NMDA Receptor Signaling
By inhibiting serine racemase, L-Serine O-sulfate reduces the production of D-serine. Since D-serine is a required co-agonist for the activation of synaptic NMDA receptors, a decrease in its concentration leads to reduced NMDA receptor activity. This can have significant downstream effects on synaptic plasticity, such as long-term potentiation (LTP), and neuronal excitability. Over-activation of NMDA receptors is implicated in excitotoxicity, a process involved in various neurological disorders. Therefore, by dampening NMDA receptor function, L-Serine O-sulfate has potential neuroprotective effects.[9][10]
Caption: L-Serine O-sulfate modulates NMDA receptor signaling by inhibiting D-serine production.
Enzymatic Degradation
L-Serine O-sulfate can be enzymatically degraded by L-serine-O-sulfate lyase (also referred to as L-serine dehydratase). This enzyme catalyzes an α,β-elimination reaction, yielding pyruvate, ammonia, and inorganic sulfate.[11][12] This degradation pathway is distinct from the simple hydrolysis of the sulfate ester.
Experimental Protocol for Enzymatic Degradation Assay:
-
Enzyme Preparation: A purified preparation of L-serine-O-sulfate lyase from a suitable source (e.g., rat liver) is used.
-
Reaction Mixture: The reaction is typically carried out in a buffered solution (e.g., Tris-HCl, pH 8.0) containing L-Serine O-sulfate as the substrate and pyridoxal 5'-phosphate as a cofactor.
-
Assay: The progress of the reaction can be monitored by measuring the formation of one of the products. For instance, pyruvate can be quantified spectrophotometrically by coupling its formation to the oxidation of NADH by lactate dehydrogenase.
-
Analysis: The rate of the reaction is determined by measuring the change in absorbance over time.
Caption: Enzymatic degradation of L-Serine O-sulfate.
Conclusion
L-Serine O-sulfate is a valuable pharmacological tool for studying the roles of D-serine and NMDA receptor signaling in the central nervous system. Its distinct physical and chemical properties, including its high polarity and inherent instability, necessitate careful handling and specialized analytical methods. This guide provides a foundational understanding of these properties and offers detailed protocols to aid researchers in their investigations. A thorough comprehension of the synthesis, characterization, and biological actions of L-Serine O-sulfate is crucial for its effective application in the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. O-Sulfo-L-serine | C3H7NO6S | CID 164701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Serine | 56-45-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. bmse000867 L-Serine at BMRB [bmrb.io]
- 8. researchgate.net [researchgate.net]
- 9. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation - PMC [pmc.ncbi.nlm.nih.gov]
